Boc-Met-OSu is a pre-activated N-hydroxysuccinimide (NHS) ester of N-tert-butoxycarbonyl-L-methionine. As a highly reactive yet stable acylating agent, it is primarily utilized in peptide synthesis and bioconjugation to introduce a Boc-protected methionine residue [1]. Unlike free carboxylic acids that require in-situ activation, this pre-activated ester reacts spontaneously with primary amines to form stable amide bonds. Its crystalline nature, combined with the high water solubility of its N-hydroxysuccinimide byproduct, makes it a procurement staple for scalable, high-purity synthetic workflows where minimizing side reactions and simplifying downstream purification are critical[2].
Substituting Boc-Met-OSu with the unactivated precursor Boc-Met-OH requires the addition of coupling reagents (e.g., DCC, EDC, or HATU). This in-situ activation introduces significant process liabilities, including the generation of difficult-to-remove byproducts like dicyclohexylurea (DCU) and an increased risk of racemization via oxazolone intermediate formation . Alternatively, substituting with p-nitrophenyl (ONp) esters results in substantially slower coupling kinetics and generates p-nitrophenol, a toxic, intensely yellow byproduct that complicates purification and spectroscopic monitoring [1]. Procurement of the pre-activated OSu ester directly circumvents these issues, ensuring higher isolated yields, strict stereochemical fidelity, and streamlined workup protocols.
Pre-activated N-hydroxysuccinimide esters like Boc-Met-OSu demonstrate exceptional stereochemical stability during aminolysis. While in-situ activation of Boc-Met-OH using carbodiimides (e.g., DCC) without optimized additives can lead to detectable racemization via 5(4H)-oxazolone formation, the use of isolated OSu esters suppresses racemization to near-zero levels (<1%) [1]. This intrinsic resistance to epimerization ensures that the chiral integrity of the L-methionine residue is preserved during chain elongation.
| Evidence Dimension | Racemization rate during coupling |
| Target Compound Data | <1% epimerization (near-zero) |
| Comparator Or Baseline | Boc-Met-OH + DCC (prone to significant racemization without HOBt) |
| Quantified Difference | Suppression of oxazolone-mediated racemization |
| Conditions | Standard aminolysis in organic or mixed aqueous/organic media |
Ensuring high stereopurity eliminates the need for costly and complex diastereomer separation during downstream purification.
The leaving group of Boc-Met-OSu is N-hydroxysuccinimide (NHS), which is highly water-soluble and easily removed via mild aqueous washing. In contrast, the p-nitrophenyl (ONp) ester analog releases p-nitrophenol, which is toxic, strongly colored, and often requires repeated alkaline washes to clear completely [1]. Furthermore, OSu esters generally exhibit faster coupling kinetics than ONp esters, reducing reaction times and minimizing the exposure of the oxidation-sensitive methionine thioether to prolonged reaction conditions [2].
| Evidence Dimension | Leaving group removal and reaction kinetics |
| Target Compound Data | Rapid coupling; highly water-soluble NHS byproduct |
| Comparator Or Baseline | Boc-Met-ONp (slower coupling; toxic, colored p-nitrophenol byproduct) |
| Quantified Difference | Single aqueous wash removal vs. repeated alkaline extractions |
| Conditions | Solution-phase peptide synthesis and bioconjugation |
Streamlined purification reduces solvent consumption and shortens cycle times in scalable peptide manufacturing.
Utilizing Boc-Met-OSu eliminates the stoichiometric requirement for expensive and moisture-sensitive coupling reagents (such as HATU, PyBOP, or EDC/HOBt) needed to activate Boc-Met-OH . Direct aminolysis with the OSu ester typically proceeds with >90% yield without the formation of N-acylurea dead-end byproducts that commonly plague carbodiimide-mediated reactions [1]. This direct acylation pathway simplifies the reaction mixture, directly translating to higher crude purities and simplified isolation of the target peptide or conjugate.
| Evidence Dimension | Coupling reagent requirement and byproduct formation |
| Target Compound Data | 0 equivalents of external coupling reagent required; no N-acylurea formed |
| Comparator Or Baseline | Boc-Met-OH (requires 1+ eq of coupling reagent; risks N-acylurea formation) |
| Quantified Difference | 100% reduction in coupling reagent costs and associated byproducts |
| Conditions | Amide bond formation in solution phase |
Eliminating coupling reagents simplifies the supply chain and significantly improves the crude purity of the synthesized product.
Because it requires no additional coupling reagents and generates only water-soluble NHS as a byproduct, Boc-Met-OSu is the optimal choice for scalable solution-phase peptide synthesis. It allows for the rapid introduction of Boc-Met residues with high stereochemical retention, followed by simple aqueous workup, avoiding the complex chromatography required to remove carbodiimide byproducts [1].
The stability of the NHS ester in mixed aqueous-organic solvent systems makes Boc-Met-OSu highly suitable for conjugating methionine to proteins, carrier molecules, or functionalized surfaces. Unlike acid chlorides or mixed anhydrides, which rapidly hydrolyze in water, the OSu ester provides a controlled acylation rate that maximizes conjugation efficiency to primary amines under mild, physiological-like pH conditions[2].
In medicinal chemistry workflows requiring the attachment of a methionine promoiety to an amine-containing active pharmaceutical ingredient (API), Boc-Met-OSu ensures clean, high-yielding amide bond formation. The pre-activated nature prevents the exposure of sensitive APIs to harsh coupling reagents, while the Boc group allows for subsequent selective deprotection under standard acidic conditions [1].